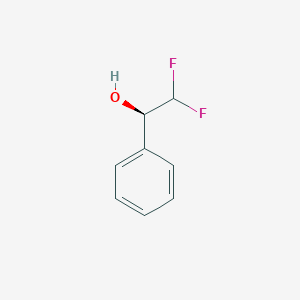

(R)-1-Phenyl-2,2-difluoroethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-1-Phenyl-2,2-difluoroethanol, also known as this compound or this compound, is a chiral, fluorinated alcohol that has recently been studied for its potential applications in medicinal chemistry. It has been found to be a useful synthetic intermediate for the preparation of several important drugs, such as the anti-cancer agent, difluoromethylornithine. Additionally, its chirality makes it a potentially useful tool for the development of new chiral drugs. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions for this compound.

Aplicaciones Científicas De Investigación

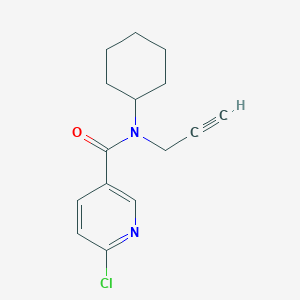

Synthesis and Immunomodulatory Activity

A study by Kiuchi et al. (2000) describes the synthesis of compounds with a phenyl ring, like (R)-1-Phenyl-2,2-difluoroethanol, and their evaluation for immunosuppressive activity, notably in the context of organ transplantation (Kiuchi et al., 2000).

Analytical Chemistry and Spectroscopy

The work by Xavier et al. (2015) focuses on the spectroscopic analysis of 1-phenyl-1-propanol, a compound structurally related to this compound, highlighting its application in understanding the molecular structure and properties (Xavier et al., 2015).

Rotational Spectroscopy and Conformational Dynamics

Carlson et al. (2018) explored the rotational spectrum and conformational landscape of 1-phenyl-2,2,2-trifluoroethanol, providing insights into the molecular dynamics and structure of such compounds (Carlson et al., 2018).

Enantioselective Synthesis and Catalysis

The study by Asami et al. (2015) investigates the use of (R)-1-phenylethylamine-derived amino alcohols, related to this compound, in catalyzing the enantioselective addition of diethylzinc to aldehydes, a process crucial in pharmaceutical synthesis (Asami et al., 2015).

Liquid Crystalline Polyacetylenes Synthesis

Kong and Tang (1998) described the synthesis of liquid crystalline polyacetylenes containing phenyl benzoate mesogens, demonstrating the materials science applications of phenyl-based compounds similar to this compound (Kong & Tang, 1998).

Hydroxylation and Oxidation Studies

Ottenbacher et al. (2018) explored the benzylic hydroxylation of arylalkanes, a process where compounds like this compound could be used, showcasing its potential in organic synthesis (Ottenbacher et al., 2018).

Conformational Studies in the Presence of Water

Carlson et al. (2022) investigated the conformational dynamics of the 1:1 adduct of 1-phenyl-2,2,2-trifluoroethanol with water, providing insight into the interaction of fluoroalcohols like this compound with water molecules (Carlson et al., 2022).

Propiedades

IUPAC Name |

(1R)-2,2-difluoro-1-phenylethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,7-8,11H/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOYZGEQHDLLDHZ-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-bromophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2860020.png)

![1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid;hydrochloride](/img/structure/B2860021.png)

![3-Cyclohexylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2860023.png)

![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(2-methylphenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2860033.png)

![methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B2860038.png)